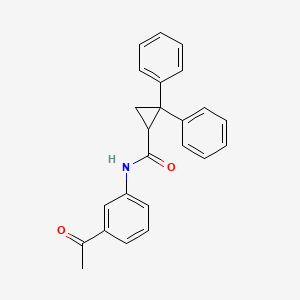
N-(5-chloro-2-pyridinyl)-2-(2-pyridinylthio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-2-(2-pyridinylthio)butanamide, commonly known as CP-945,598, is a selective antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 2003 by Pfizer as a potential treatment for obesity and related metabolic disorders. Since then, CP-945,598 has been extensively studied for its potential therapeutic applications in various medical conditions.
Mechanism of Action
CP-945,598 acts as a selective antagonist of the N-(5-chloro-2-pyridinyl)-2-(2-pyridinylthio)butanamide receptor, which is primarily found in the brain and central nervous system. N-(5-chloro-2-pyridinyl)-2-(2-pyridinylthio)butanamide receptors are involved in the regulation of appetite, pain sensation, and mood. By blocking the N-(5-chloro-2-pyridinyl)-2-(2-pyridinylthio)butanamide receptor, CP-945,598 can modulate these physiological processes.
Biochemical and Physiological Effects
CP-945,598 has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Additionally, CP-945,598 has been studied for its potential use in the treatment of drug addiction, as it can block the rewarding effects of drugs of abuse.
Advantages and Limitations for Lab Experiments
One advantage of using CP-945,598 in lab experiments is its selectivity for the N-(5-chloro-2-pyridinyl)-2-(2-pyridinylthio)butanamide receptor, which allows for more precise modulation of physiological processes. Additionally, CP-945,598 has been extensively studied in preclinical models, which provides a solid foundation for its use in further research. However, one limitation of using CP-945,598 is its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several potential future directions for research on CP-945,598. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Additionally, CP-945,598 may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is also needed to explore the potential use of CP-945,598 in the treatment of drug addiction and other psychiatric disorders. Finally, the development of more selective N-(5-chloro-2-pyridinyl)-2-(2-pyridinylthio)butanamide receptor antagonists may provide new insights into the physiological roles of the endocannabinoid system.
Synthesis Methods
CP-945,598 can be synthesized using a multi-step process starting from 2-bromopyridine. The first step involves the conversion of 2-bromopyridine to 2-pyridinethiol using sodium hydride as a base. The resulting 2-pyridinethiol is then reacted with 5-chloro-2-pyridinecarboxylic acid to form the intermediate product, 5-chloro-2-pyridinyl-2-pyridinethiol. This intermediate is then reacted with 2-bromo-1-butanol in the presence of potassium carbonate to form CP-945,598.
Scientific Research Applications
CP-945,598 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. Additionally, CP-945,598 has been studied for its potential use in the treatment of obesity, metabolic disorders, and drug addiction.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-pyridin-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-2-11(20-13-5-3-4-8-16-13)14(19)18-12-7-6-10(15)9-17-12/h3-9,11H,2H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMWDSFRFPGKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=C(C=C1)Cl)SC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387449 |
Source


|
| Record name | N-(5-Chloropyridin-2-yl)-2-[(pyridin-2-yl)sulfanyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6198-82-9 |
Source


|
| Record name | N-(5-Chloropyridin-2-yl)-2-[(pyridin-2-yl)sulfanyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-leucinate](/img/structure/B5049200.png)
![5-[(4-hydroxy-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B5049212.png)
![ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-N-methylglycinate](/img/structure/B5049218.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5049221.png)
![2-chloro-N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5049223.png)

![2-hydroxy-2-methyl-N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}propanohydrazide](/img/structure/B5049247.png)

![methyl 3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5049254.png)
![7-{[3-(dimethylamino)propyl]amino}-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5049262.png)
![N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5049279.png)
![N-(3-chlorophenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B5049285.png)

![methyl 3-{[(2-methoxyethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5049293.png)